![molecular formula C8H15N B1526887 1-Azaspiro[3.5]nonano CAS No. 13374-55-5](/img/structure/B1526887.png)

1-Azaspiro[3.5]nonano

Descripción general

Descripción

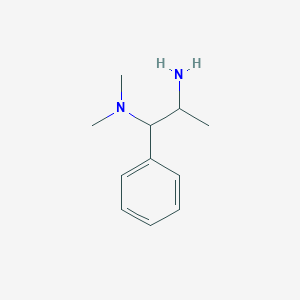

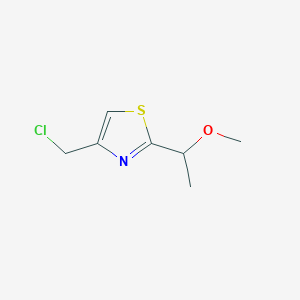

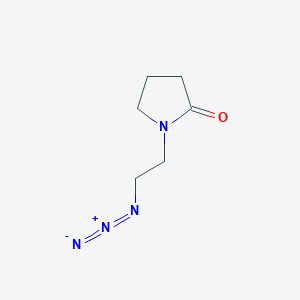

1-Azaspiro[3.5]nonane is a chemical compound with the CAS Number: 13374-55-5 . It has a molecular weight of 125.21 . The IUPAC name for this compound is 1-azaspiro[3.5]nonane . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .

Synthesis Analysis

The synthesis of 1-Azaspiro[3.5]nonane involves the use of the Reformatsky reagent, derived from the methyl 1-bromocyclohexanecarboxylate and zinc . This reagent reacts with N′-(arylmethylidene)benzohydrazides to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides as a result of intramolecular cyclization of the initial addition products .Molecular Structure Analysis

The InChI code for 1-Azaspiro[3.5]nonane is 1S/C8H15N/c1-2-4-8(5-3-1)6-7-9-8/h9H,1-7H2 . This code provides a standard way to encode the molecular structure using text .Chemical Reactions Analysis

The reactions of 1-Azaspiro[3.5]nonane involve the use of free radical chemistry . The Reformatsky reagent, derived from the methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′-(arylmethylidene)benzohydrazides, to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides as a result of intramolecular cyclization of the initial addition products .Physical And Chemical Properties Analysis

1-Azaspiro[3.5]nonane has a melting point of 147-148 degrees Celsius . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .Aplicaciones Científicas De Investigación

1-Azaspiro[3.5]nonano: Un análisis exhaustivo de las aplicaciones de la investigación científica: This compound es un compuesto versátil con una gama de aplicaciones en la investigación científica. A continuación, se presentan secciones detalladas que se centran en aplicaciones únicas en varios campos.

Química medicinal

Los derivados de this compound se han propuesto como alternativas estructurales valiosas a la morfolina ubicua en la química medicinal, ofreciendo un potencial para el desarrollo de nuevos agentes terapéuticos .

Síntesis orgánica

El compuesto sirve como un intermedio clave en la síntesis de estructuras espirocíclicas complejas, que son prevalentes en productos naturales y farmacéuticos . Su uso en síntesis asimétrica y procesos de bicliclización radical dominó destaca su importancia en la construcción de arquitecturas moleculares intrincadas .

Síntesis de alcaloides

En el ámbito de la síntesis de alcaloides, this compound es integral para la construcción del complejo andamio espirocíclico de pirrolidina que se encuentra en los alcaloides de Cephalotaxus, que han ganado atención debido a su potencial terapéutico .

Química de carbohidratos

Este compuesto también encuentra aplicación en la química de carbohidratos, donde contribuye a la formación de espiroheterociclos fusionados con esqueletos de carbohidratos, utilizando química radical para la creación de estructuras novedosas .

Compuestos fusionados con oxetano

Una aplicación notable está en la síntesis de benzimidazol espirocíclico fusionado con oxetano, donde los derivados de this compound facilitan las ciclizaciones oxidativas para producir compuestos de benzimidazol fusionados con anillo .

Síntesis de nitróxido

La síntesis de nitróxidos de pirrolidina a partir de precursores relacionados involucra derivados de this compound, mostrando su papel en la producción de radicales nitróxido estables para diversas aplicaciones .

Desarrollo de fármacos analgésicos

En farmacología, se han sintetizado y evaluado derivados de this compound por su actividad analgésica, lo que demuestra el potencial del compuesto en terapias para el manejo del dolor .

Cada aplicación demuestra la versatilidad y la importancia del compuesto en el avance de la investigación científica en múltiples disciplinas. Las secciones anteriores ofrecen un vistazo a los diversos roles que this compound juega en los esfuerzos científicos contemporáneos.

Para obtener más detalles sobre cada aplicación, consulte las referencias proporcionadas.

MDPI - Síntesis de un benzimidazol espirocíclico fusionado con oxetano RSC - Un enfoque modular y divergente para pirrolidinas espirocíclicas Springer - Carbohidratos espiroheterociclos a través de la química radical RSC - Síntesis asimétrica de 1-sustituidos 2-azaspiro[3.3]heptanos ACS - Desarrollo de la ciclización de Prins intramolecular/reacción de Schmidt Academia - Síntesis de derivados de 1-Azaspiro[4.4]nonano habilitados por bicliclización radical dominó Beilstein Journals - Síntesis de 1-azaspiro[4.4]nonan-1-oxilos a través de intramolecular 1,3 [Springer - Síntesis y actividad analgésica de N-(1-Aril-3-oxo-2-azaspiro[3.5](https://link.springer.com/article/10.1134/S107036322308

Safety and Hazards

The safety information for 1-Azaspiro[3.5]nonane includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

Similar spirocyclic compounds have been reported to inhibit fatty acid amide hydrolase (faah) . FAAH is an enzyme that breaks down endocannabinoids, which are involved in pain sensation, mood, and memory .

Mode of Action

It’s worth noting that similar spirocyclic compounds have been found to inhibit faah, potentially increasing the levels of endocannabinoids .

Biochemical Pathways

If it does inhibit faah like its spirocyclic counterparts, it could impact the endocannabinoid system, affecting pain sensation, mood, and memory .

Result of Action

If it acts similarly to other spirocyclic compounds, it may increase endocannabinoid levels, potentially affecting pain sensation, mood, and memory .

Análisis Bioquímico

Biochemical Properties

1-Azaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide, which is an endogenous cannabinoid neurotransmitter. By inhibiting FAAH, 1-Azaspiro[3.5]nonane increases the levels of anandamide, thereby modulating cannabinoid receptor activity and influencing various physiological processes . The interaction between 1-Azaspiro[3.5]nonane and FAAH is characterized by high potency and selectivity, making it a valuable tool for studying the endocannabinoid system.

Cellular Effects

1-Azaspiro[3.5]nonane has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of endocannabinoids. The increased levels of anandamide resulting from FAAH inhibition can activate cannabinoid receptors, leading to downstream effects on cell function. These effects include alterations in neurotransmitter release, immune cell function, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of 1-Azaspiro[3.5]nonane involves its binding to the active site of FAAH, where it acts as a competitive inhibitor. This binding prevents the enzyme from hydrolyzing fatty acid amides, leading to an accumulation of these signaling molecules. The inhibition of FAAH by 1-Azaspiro[3.5]nonane is characterized by a high affinity and specificity, which is crucial for its effectiveness in modulating the endocannabinoid system . Additionally, the compound may interact with other biomolecules, such as transporters and receptors, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Azaspiro[3.5]nonane have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the sustained inhibition of FAAH by 1-Azaspiro[3.5]nonane can lead to prolonged elevations in endocannabinoid levels, resulting in persistent modulation of cellular functions . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types being studied.

Dosage Effects in Animal Models

The effects of 1-Azaspiro[3.5]nonane in animal models have been found to vary with different dosages. At lower doses, the compound effectively inhibits FAAH and increases endocannabinoid levels without causing significant adverse effects. At higher doses, 1-Azaspiro[3.5]nonane can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

1-Azaspiro[3.5]nonane is involved in metabolic pathways related to the endocannabinoid system. The compound interacts with FAAH, leading to the inhibition of fatty acid amide hydrolysis and the subsequent accumulation of endocannabinoids. These elevated levels of endocannabinoids can influence various metabolic processes, including lipid metabolism and energy homeostasis

Transport and Distribution

Within cells and tissues, 1-Azaspiro[3.5]nonane is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on FAAH . The distribution of 1-Azaspiro[3.5]nonane can vary depending on the tissue type and the presence of specific transport mechanisms.

Subcellular Localization

The subcellular localization of 1-Azaspiro[3.5]nonane is influenced by its interactions with targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with FAAH and other biomolecules. The precise localization of 1-Azaspiro[3.5]nonane can impact its activity and function, as well as its ability to modulate cellular processes .

Propiedades

IUPAC Name |

1-azaspiro[3.5]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-7-9-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVCZOLYJIKPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13374-55-5 | |

| Record name | 1-azaspiro[3.5]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes to obtain 1-Azaspiro[3.5]nonane derivatives?

A1: Recent research highlights the use of photoirradiation as a key method for synthesizing 1-Azaspiro[3.5]nonane derivatives. Specifically, exposing 2-(N-alkylamino)cyclohex-2-enones to UV light yields N-alkyl-1-azaspiro[3.5]nonane-2,5-diones. [] This method has proven effective, although the yields have been moderate. Further research explores the use of 2-[N-acyl-N-(2-propenyl) amino] cyclohex-2-enones as starting materials, leading to the formation of 9-acyl-9-azatricyclo [5.2.1.01.6] decan-2-ones as the major products. Interestingly, 1-Azaspiro[3.5]nonane-2,5-diones were also isolated as minor products in some instances. []

Q2: Is there structural confirmation for these synthesized compounds?

A2: Yes, structural characterization is crucial for confirming the identity of synthesized compounds. Researchers utilized X-ray crystallography to determine the structure of a synthesized N-alkyl-1-azaspiro[3.5]nonane-2,5-dione derivative. [] This technique provides detailed three-dimensional structural information, offering valuable insights into the compound's geometry and bonding.

Q3: Are there any studies on enantioselective synthesis of these compounds?

A3: Yes, researchers have investigated the enantioselective synthesis of β-lactam derivatives, structurally related to 1-Azaspiro[3.5]nonane. By using a chiral host molecule and employing inclusion crystal formation with 2-(N-acyl-N-alkylamino)cyclohex-2-enones, they successfully synthesized optically active N-alkyl-1-azaspiro[3.5]-nonane-2,5-diones. [] This approach opens possibilities for developing stereoselective synthetic routes for specific isomers of 1-Azaspiro[3.5]nonane derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)